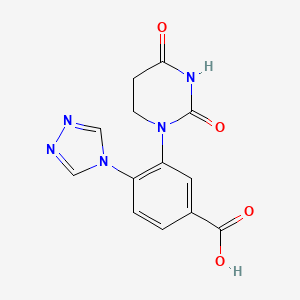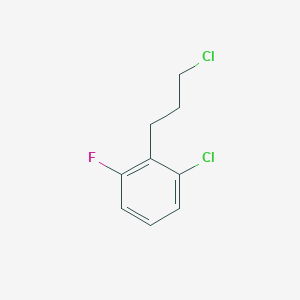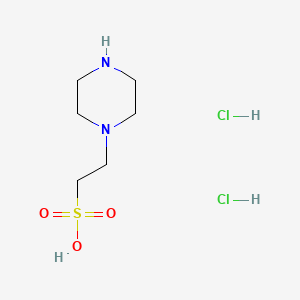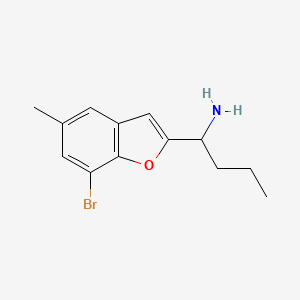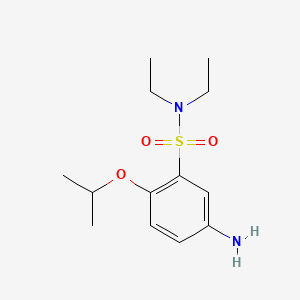
(4,5-Dichloro-2-nitro-phenyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4,5-dichloro-2-nitrophenyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) are common methods for reducing the nitro group.
Major Products Formed
Substitution: Products with substituted phenyl rings.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized carbamate derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate moiety can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound without the dichloro and nitrophenyl groups.
N-(4,5-dichloro-2-nitrophenyl)carbamate: Lacks the tert-butyl group but retains the dichloro and nitrophenyl groups.
tert-Butyl N-phenylcarbamate: Contains a phenyl group without the dichloro and nitro substituents.
Uniqueness
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate is unique due to the combination of tert-butyl, dichloro, and nitrophenyl groups.
Propiedades
Fórmula molecular |
C11H12Cl2N2O4 |
|---|---|
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16) |
Clave InChI |
FCIBAVBCBAXBFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



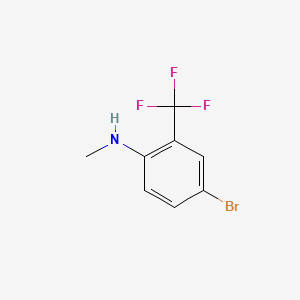
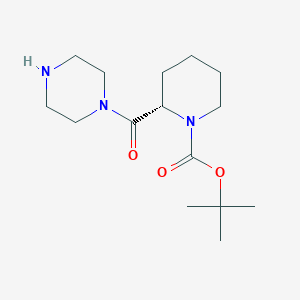
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)
